molecular formula C20H23FN2O5S B2544047 N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide CAS No. 1705172-96-8

N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide

Cat. No.: B2544047
CAS No.: 1705172-96-8
M. Wt: 422.47
InChI Key: VEMGYLDTOZBXML-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and subsequent functionalization with the dimethoxyphenyl and fluorobenzene groups. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxyphenyl)-4-(4-chlorobenzenesulfonyl)piperidine-1-carboxamide
  • N-(2,3-dimethoxyphenyl)-4-(4-methylbenzenesulfonyl)piperidine-1-carboxamide

Uniqueness

N-(2,3-dimethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperidine-1-carboxamide is unique due to the presence of the fluorobenzene group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-5-3-4-17(19(18)28-2)22-20(24)23-12-10-16(11-13-23)29(25,26)15-8-6-14(21)7-9-15/h3-9,16H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGYLDTOZBXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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